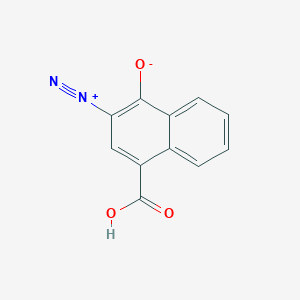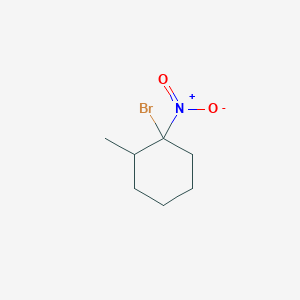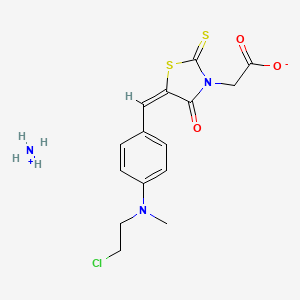
3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt typically involves multiple steps. One common method includes the reaction of thiazolidine derivatives with chloroethylamine and phenylmethylene compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the chloroethyl group allows for alkylation reactions, which can interfere with DNA and protein function, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: A related compound with similar structural features but different functional groups.
Oxazolidinones: Compounds with a similar ring structure but containing oxygen instead of sulfur.
Uniqueness
3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
101018-66-0 |
|---|---|
Molecular Formula |
C15H18ClN3O3S2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
azanium;2-[(5E)-5-[[4-[2-chloroethyl(methyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C15H15ClN2O3S2.H3N/c1-17(7-6-16)11-4-2-10(3-5-11)8-12-14(21)18(9-13(19)20)15(22)23-12;/h2-5,8H,6-7,9H2,1H3,(H,19,20);1H3/b12-8+; |
InChI Key |
BNCHROQSEHANHE-MXZHIVQLSA-N |
Isomeric SMILES |
CN(CCCl)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+] |
Canonical SMILES |
CN(CCCl)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)
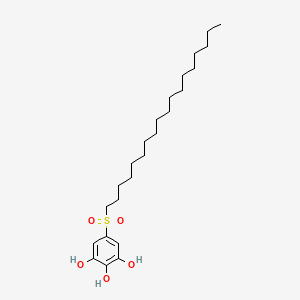
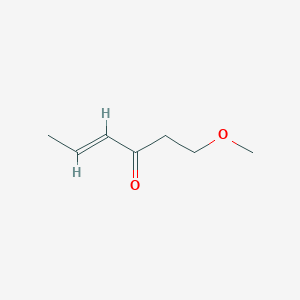


![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
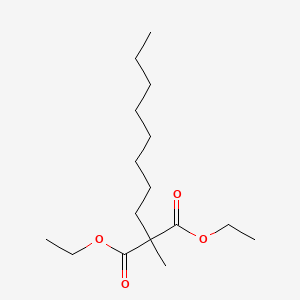
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)


